3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid
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Overview
Description
3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid is a heterocyclic compound with the molecular formula C7H3Br2N3O2. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of bromine atoms and a carboxylic acid group in its structure makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyrazine derivatives. One common method includes the reaction of imidazo[1,2-a]pyrazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is monitored to ensure the selective bromination at the 3 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, concentration, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly for targeting neurological disorders and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and carboxylic acid group play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dibromoimidazo[1,2-a]pyrazine
- 3,6-Dibromoimidazo[1,2-a]pyrazine
- 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid
Uniqueness
3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid is unique due to the specific positioning of the bromine atoms and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features two bromine substituents and a carboxylic acid group, which may enhance its reactivity and binding affinity to biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The molecular formula of this compound is C_9H_6Br_2N_4O_2, with a molecular weight of approximately 320.97 g/mol. The presence of bromine atoms is significant as they can influence the compound's reactivity and interactions with biological molecules.
Research suggests that this compound may act primarily as an inhibitor of specific protein kinases involved in cell signaling pathways related to cancer progression. The halogen substituents are believed to enhance the compound's binding affinity to these targets, potentially leading to the inhibition of tumor growth and metastasis .
Case Studies
Several studies have investigated the biological activity of related imidazo[1,2-a]pyrazine derivatives:
- Inhibition of Helicobacter pylori : A study identified imidazo[1,2-a]pyrazine compounds as potential ATP mimics and ATPase inhibitors against Helicobacter pylori. The lead compound from this series demonstrated an IC50 value of 7 µM . This suggests that similar compounds may exhibit antibacterial properties.
- Antimycobacterial Activity : Research on substituted pyrazine derivatives indicated that certain compounds showed significant activity against Mycobacterium tuberculosis. While specific data on this compound is limited, its structural relatives have shown promise in this area .
Structure-Activity Relationships (SAR)
The structural features of this compound play a crucial role in its biological activity. Bromination at the 3 and 6 positions enhances reactivity compared to other derivatives with fewer bromine substituents. A comparative analysis of similar compounds reveals varying degrees of biological activity based on their substitution patterns.
Compound Name | Key Features | Biological Activity |
---|---|---|
6-Bromoimidazo[1,2-a]pyrazine | Lacks iodine; retains bromine functionality | Moderate kinase inhibition |
5-Bromoimidazo[1,2-a]pyrazine | Bromination at the fifth position | Lower activity |
This compound | Contains two bromines; more reactive | Potentially high activity |
Properties
CAS No. |
1208083-46-8 |
---|---|
Molecular Formula |
C7H3Br2N3O2 |
Molecular Weight |
320.93 g/mol |
IUPAC Name |
3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid |
InChI |
InChI=1S/C7H3Br2N3O2/c8-3-2-12-4(9)1-10-6(12)5(11-3)7(13)14/h1-2H,(H,13,14) |
InChI Key |
CPMQRTLGNXPYPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)C(=O)O)Br)Br |
Origin of Product |
United States |
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